N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride, with the CAS Number 1193390-11-2, is a chemical compound classified as a cyclic amine. This compound is notable for its structural features and potential applications in various scientific fields. Its IUPAC name is N'-cyclohexyl-N,N'-dimethylethane-1,2-diamine dihydrochloride, indicating it contains both cyclohexane and amino functional groups.
The synthesis of N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride can be approached through several methods, often involving the reaction of cyclohexylamine derivatives with methylating agents. A common method involves the use of dimethyl sulfate or methyl iodide to introduce the methyl groups onto the nitrogen atoms of the amine.
This method allows for the selective methylation of nitrogen atoms, resulting in high yield and purity of the desired product.
The molecular formula of N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride is , with a molecular weight of 243.21 g/mol. The structural representation includes:
InChI=1S/C10H22N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h10-11H,3-9H2,1-2H3;2*1H
CNCCN(C)C1CCCCC1.Cl.Cl
The compound features a cyclohexane ring connected to a dimethylated ethylene diamine structure, highlighting its potential for interactions typical of amines.
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride can undergo various chemical reactions typical of amines:
These reactions are significant for synthesizing derivatives that may exhibit distinct biological activities or improved properties.
The mechanism of action for N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system. As an amine, it may act as a monoamine reuptake inhibitor or modulate neurotransmitter release, particularly affecting serotonin and norepinephrine pathways.
Research indicates that compounds in this class can influence mood and cognitive functions, making them subjects of interest in pharmacological studies.
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride appears as a white crystalline powder at room temperature. Key physical properties include:
Chemical properties include:
These properties are crucial for handling and storage in laboratory settings.
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4